molecular formula C12H27P B3122076 Di-t-butyl(n-butyl)phosphine CAS No. 29949-72-2

Di-t-butyl(n-butyl)phosphine

Cat. No. B3122076
CAS RN: 29949-72-2
M. Wt: 202.32 g/mol
InChI Key: JFKBSRFAWDZHEK-UHFFFAOYSA-N
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Description

Di-tert-butylphosphine is a type of phosphine ligand that is used in the synthesis of a variety of other ligands . It is also known by the synonym Bis (tert-butyl)phosphine .


Synthesis Analysis

Di-tert-butylphosphine can be synthesized through a variety of methods. One such method involves reacting methanesulfonic acid with a palladium solution and tri-tert-butylphosphino . Another method involves the use of the “directed ortho metalation” methodology to introduce the diphenylphosphino group to the benzene ring .


Molecular Structure Analysis

The molecular formula of Di-tert-butylphosphine is C12H27P . Its molecular weight is 202.32 g/mol . The exact mass is 202.185043 g/mol .


Chemical Reactions Analysis

Di-tert-butylphosphine is used in a variety of chemical reactions. It is particularly useful in cross-coupling reactions such as the Buchwald-Hartwig Cross Coupling Reaction, the Heck Reaction, and the Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Di-tert-butylphosphine is a colorless liquid . It has a density of 0.79 g/mL at 25 °C . It is also air sensitive .

Scientific Research Applications

Catalysis and Ligand Design

Di-tert-butyl(n-butyl)phosphine serves as a versatile ligand in transition metal catalysis. Its steric bulkiness and electron-donating properties make it an excellent choice for stabilizing metal complexes. Researchers employ tBuP(nBu) in palladium-catalyzed cross-coupling reactions, such as the coupling of arylboronic acids with phenyliodonium ylides of hydroxyquinones . Additionally, it participates in α-arylation reactions with aryl halides.

Phosphitylation Reactions

This compound acts as a reagent for the efficient phosphorylative conversion of alcohols into their corresponding dibenzylphosphorotriesters. These phosphorylated derivatives find applications in organic synthesis and drug development .

Photochemical Studies

Researchers have explored the photochemistry of Di-tert-butyl(n-butyl)phosphine. Under UV light, it readily dimerizes to form a ladderane-type phosphaalkyne tetramer. The initial step involves isomerization to a 1,2-diphosphacyclobutadiene, which subsequently undergoes a [2 + 2] cycloaddition to yield the tetramer. This photochemical behavior provides insights into its reactivity and electronic properties .

Steric Effects in Nucleophilic and Electrophilic Reactions

Studies have investigated the reactions of mono- and di-tert-butyl phosphorus compounds to assess the importance of steric factors in nucleophilic and electrophilic processes at trivalent phosphorus. These investigations shed light on the role of bulky substituents in chemical reactivity .

Phosphorus-Based Tetrahedral Molecules

Di-tert-butyl(n-butyl)phosphine belongs to a class of phosphorus-based tetrahedral molecules. Its isolobal relationship with white phosphorus (P4) and its pronounced spherical aromaticity make it an intriguing subject for theoretical and experimental studies .

Safety and Hazards

Di-tert-butylphosphine is considered hazardous. It can catch fire spontaneously if exposed to air and may be toxic if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for the use of Di-tert-butylphosphine are not mentioned in the search results, its use in the synthesis of a variety of ligands and its role in cross-coupling reactions suggest that it will continue to be an important compound in organic synthesis .

properties

IUPAC Name

butyl(ditert-butyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKBSRFAWDZHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-t-butyl(n-butyl)phosphine

Synthesis routes and methods

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, a Grignard reagent solution previously prepared from 5.6 g (0.060 mol) of n-butyl chloride and 1.7 g (0.072 mol) of metallic magnesium in 100 ml of tetrahydrofuran, and 0.13 g (0.0005 mol (corresponding to 1% by mol)) of copper(II) acetylacetonate were placed. To the contents of the flask, a solution of 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride in 30 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 20° C. to 25° C. After the dropwise addition was completed, stirring was conducted at the same temperature for 2 hours. Thereafter, 30 ml of toluene and 20 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 111° C. under reduced pressure of 19 Torr were collected. As a result, 9.4 g (purity: 98.0%) of the aimed di-tert-butyl(n-butyl)phosphine was obtained. The yield was 91.1%.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
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Quantity
5.6 g
Type
reactant
Reaction Step One
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1.7 g
Type
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Reaction Step One
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100 mL
Type
solvent
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Quantity
0.13 g
Type
catalyst
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9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
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30 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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